4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline
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Overview
Description
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics .
Result of Action
It’s known that 1,2,4-triazole derivatives have a wide range of biological activities, suggesting they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or water and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Substitution: Halogens, electrophiles; in solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms and substituents.
Imidazole derivatives: Similar in structure but with a different ring system, imidazole derivatives have distinct chemical properties and applications.
Benzimidazole derivatives: These compounds have a fused benzene and imidazole ring, offering different biological activities.
Uniqueness
4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a versatile building block in synthetic chemistry make it a valuable compound in various fields .
Properties
IUPAC Name |
4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-3-5-9(12)6-4-8/h3-7H,12H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAAFESDFSFLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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